molecular formula C19H17N3O4 B11289028 N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11289028
M. Wt: 351.4 g/mol
InChI Key: VFFDGICQCDLIPE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both methoxy and methylphenyl groups attached to a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of urea and a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the 4-methylphenyl group.

    N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the 3-methoxyphenyl group.

    N-(3-methoxyphenyl)-3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Contains a chlorophenyl group instead of a methylphenyl group.

Uniqueness

The presence of both methoxy and methylphenyl groups in N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide contributes to its unique chemical and biological properties. This dual substitution pattern may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-12-6-8-14(9-7-12)22-18(24)16(11-20-19(22)25)17(23)21-13-4-3-5-15(10-13)26-2/h3-11H,1-2H3,(H,20,25)(H,21,23)

InChI Key

VFFDGICQCDLIPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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